Boc-L-Ala-OH-3-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-BXMHHZGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]([13CH3])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584051 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(3-~13~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201740-79-6 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(3-~13~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Boc-L-Ala-OH-3-13C: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the physical properties of N-tert-Butoxycarbonyl-L-alanine-3-13C (Boc-L-Ala-OH-3-13C), a stable isotope-labeled amino acid crucial for advancements in metabolic research, drug development, and proteomics. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its key physicochemical characteristics, experimental methodologies for their determination, and visualization of its primary applications.

Core Physical Properties

This compound is a white to off-white crystalline powder. Its defining feature is the incorporation of a stable carbon-13 isotope at the C3 position of the alanine side chain. This isotopic labeling provides a distinct mass shift, enabling its use as a tracer in sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While chemically identical to its unlabeled counterpart, the isotopic enrichment is a critical feature for its application in quantitative studies.

Summary of Quantitative Data

The physical properties of this compound are summarized in the table below. Data for the closely related D-enantiomer is included for comparative purposes, as the physical properties are largely mirrored, with the exception of the sign of optical rotation.

| Property | Value | Reference |

| Molecular Formula | ¹³CH₃CH(NHCO₂(CH₃)₃)CO₂H | |

| Molecular Weight | 190.20 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 79-83 °C (literature value for the D-enantiomer) | |

| Optical Rotation [α]20/D | Expected to be approx. -23° (c=2 in acetic acid) | Based on D-enantiomer value of +23° |

| Isotopic Purity | Typically ≥99 atom % ¹³C | |

| Solubility | Soluble in acetic acid | |

| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. |

Experimental Protocols

The determination of the physical properties of fine chemical compounds like this compound follows standardized laboratory procedures. Below are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid is a measure of its purity and is determined as a temperature range from the point of initial melting to complete liquefaction.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[2]

-

The capillary tube is placed in the heating block of the melting point apparatus.[3][4]

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[2]

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

-

For accuracy, the determination is typically repeated with a fresh sample.[2]

Optical Rotation Measurement

Optical rotation is a key characteristic of chiral molecules and is measured using a polarimeter. It is the angle to which a plane of polarized light is rotated when passed through a solution of the compound.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a defined path length (e.g., 1 decimeter)

-

Sodium D line light source (589 nm)

-

Analytical balance

-

Volumetric flask

Procedure:

-

A solution of the compound is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., acetic acid).[6][7]

-

The polarimeter is calibrated (zeroed) using the pure solvent.[7]

-

The polarimeter cell is filled with the sample solution, ensuring no air bubbles are present.[7]

-

The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.[6]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

Applications in Research and Development

The primary utility of this compound lies in its application as a tracer in metabolic studies and as an internal standard in quantitative proteomics.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[9] ¹³C-labeled substrates, such as this compound, are introduced to cells or organisms.[10][11] The labeled carbon atoms are incorporated into various metabolites through interconnected biochemical pathways. By analyzing the distribution of the ¹³C label in these downstream metabolites using mass spectrometry or NMR, researchers can map and quantify the flow of carbon through the metabolic network.[9][] This provides critical insights into cellular metabolism in both healthy and diseased states.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. westlab.com [westlab.com]

- 5. byjus.com [byjus.com]

- 6. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

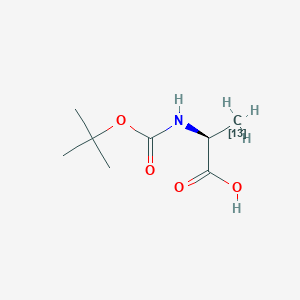

Boc-L-Ala-OH-3-13C chemical structure and molecular weight

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-alanine-3-¹³C (Boc-L-Ala-OH-3-¹³C), a stable isotope-labeled amino acid derivative crucial for peptide synthesis and advanced analytical studies. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, and outlines a key experimental protocol for its application.

Core Compound Data

Boc-L-Ala-OH-3-¹³C is a derivative of the non-essential amino acid L-alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the methyl carbon is a ¹³C isotope. This isotopic labeling makes it a valuable tool for tracing the incorporation of alanine into peptides and proteins, particularly in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and proteomics.[1]

| Property | Value |

| Synonyms | N-(tert-Butoxycarbonyl)-L-alanine-3-¹³C, Boc-L-alanine-3-¹³C |

| Linear Formula | ¹³CH₃CH(NH-Boc)CO₂H |

| Molecular Weight | 190.20 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 79-83 °C |

| Isotopic Purity | ≥98% ¹³C |

| Applications | Peptide synthesis, Biomolecular NMR[1] |

Chemical Structure

The structure of Boc-L-Ala-OH-3-¹³C features the characteristic Boc protecting group attached to the nitrogen of the L-alanine backbone, with the isotopic label on the terminal methyl carbon.

Caption: Chemical structure of Boc-L-Ala-OH-3-¹³C.

Experimental Protocols

The primary application of Boc-L-Ala-OH-3-¹³C is in solid-phase peptide synthesis (SPPS). The Boc protecting group is acid-labile, allowing for its removal under moderately acidic conditions, while the peptide remains anchored to the solid support. The following is a generalized protocol for the incorporation of Boc-L-Ala-OH-3-¹³C into a peptide chain using manual Boc SPPS.

General Manual Boc Solid-Phase Peptide Synthesis Cycle

This cycle describes the steps for adding one amino acid to the growing peptide chain on a solid support resin.

-

Resin Swelling: The peptide-resin is initially swelled in a suitable solvent, typically dichloromethane (DCM) or N,N-dimethylformamide (DMF), to ensure optimal reaction conditions.

-

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed.

-

The resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 1-2 minutes.[2]

-

The TFA solution is drained, and a fresh solution of 25-50% TFA in DCM is added and agitated for 20-30 minutes.[2] This step exposes the free amine for the subsequent coupling reaction.

-

-

Washing: The resin is washed sequentially with DCM, isopropanol, and DMF to remove residual TFA and byproducts.[2]

-

Neutralization: The deprotected amino group, which is in the form of a trifluoroacetate salt, must be neutralized to the free amine before the next amino acid can be coupled. This is typically achieved by treating the peptide-resin with a 10% solution of a non-nucleophilic base, such as diisopropylethylamine (DIEA), in DCM.

-

Washing: The resin is thoroughly washed with a solvent like DCM or DMF to remove excess base.

-

Coupling: The Boc-L-Ala-OH-3-¹³C is activated and coupled to the free amine of the peptide-resin.

-

In a separate vessel, the Boc-L-Ala-OH-3-¹³C (3-4 equivalents) is dissolved in DMF with an activating agent, such as HBTU (3-4 equivalents).[2]

-

DIEA (6-8 equivalents) is added to the amino acid solution for pre-activation.[2]

-

This activated amino acid solution is then added to the resin and agitated until the coupling reaction is complete.

-

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.[2]

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Caption: Experimental workflow for one cycle of solid-phase peptide synthesis using Boc-L-Ala-OH-3-¹³C.

Application in Biomolecular NMR

The incorporation of ¹³C-labeled amino acids, such as Boc-L-Ala-OH-3-¹³C, into proteins is a powerful technique in biomolecular NMR spectroscopy. The ¹³C isotope has a nuclear spin of ½, making it NMR-active. By selectively labeling specific sites within a protein, researchers can simplify complex spectra and obtain detailed structural and dynamic information that would be inaccessible with uniformly labeled or unlabeled proteins. The ¹³C chemical shifts of the carbonyl carbons in Boc-L-alanine derivatives are sensitive to the local chemical environment, providing insights into intra- and intermolecular interactions.

References

An In-Depth Technical Guide to Isotopic Purity and Enrichment Levels of ¹³C Labeled Alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopic purity and enrichment levels of ¹³C labeled alanine, a critical tracer in metabolic research. Understanding these parameters is fundamental for the accurate design and interpretation of metabolic flux analysis (MFA) studies, particularly in the context of drug development and disease research. This document details the commercially available standards, analytical methodologies for determining enrichment, and the biochemical pathways where ¹³C-alanine is a key investigative tool.

Isotopic Purity and Commercially Available ¹³C Labeled Alanine

The isotopic purity of a ¹³C labeled compound refers to the percentage of molecules that contain the ¹³C isotope at the specified position(s). Commercially available ¹³C labeled alanine is typically offered with high isotopic purity, often exceeding 98 atom % ¹³C. The enrichment level in a biological sample, however, will depend on the experimental conditions, including the concentration of the labeled substrate and the metabolic activity of the system under investigation.

Below is a summary of various commercially available ¹³C labeled L-alanine isotopologues, which are foundational for introducing the ¹³C label into cellular systems.

| Product Name | Labeling Position(s) | Isotopic Purity (atom % ¹³C) | Supplier Example |

| L-Alanine-1-¹³C | C1 | ≥ 99 | Sigma-Aldrich |

| L-Alanine-2-¹³C | C2 | ≥ 99 | Cambridge Isotope Laboratories |

| L-Alanine-3-¹³C | C3 | ≥ 99 | Sigma-Aldrich, Cambridge Isotope Laboratories |

| L-Alanine-¹³C₃ | Uniformly Labeled | ≥ 98 | Sigma-Aldrich, Cambridge Isotope Laboratories |

| L-Alanine-¹³C₃,¹⁵N | Uniformly ¹³C and ¹⁵N | ≥ 97-99 | Cambridge Isotope Laboratories |

Experimental Protocols for Determining ¹³C Enrichment

The two primary analytical techniques for quantifying the isotopic enrichment of ¹³C labeled alanine in biological samples are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Determination of ¹³C Enrichment by NMR Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the positional enrichment of ¹³C within the alanine molecule.[1]

2.1.1. Sample Preparation from Cell Culture

-

Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Metabolite Extraction: Quench metabolism and extract metabolites by adding a cold solvent mixture, typically methanol:water (80:20 v/v), and scraping the cells.

-

Homogenization: Homogenize the cell suspension using a cell homogenizer.

-

Phase Separation: Add chloroform to the homogenate to induce phase separation. The upper aqueous phase will contain the polar metabolites, including alanine.

-

Drying and Reconstitution: Dry the aqueous phase under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

2.1.2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Experiment: Acquire a one-dimensional (1D) ¹H NMR spectrum. To determine ¹³C enrichment, ¹³C-edited or ¹H-¹³C heteronuclear correlation experiments such as HSQC can be employed.[2] The isotope-edited total correlation spectroscopy (ITOCSY) pulse sequence is particularly useful for filtering spectra of ¹²C- and ¹³C-containing molecules into separate, quantitatively equivalent spectra.[1]

-

Parameters:

-

Pulse Sequence: A standard 1D proton experiment with water suppression (e.g., presaturation). For enrichment, a ¹³C-edited pulse sequence is used.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds to ensure full relaxation.

-

Number of Scans (NS): Varies depending on the sample concentration, typically ranging from 64 to 1024 scans.

-

2.1.3. Data Analysis

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Quantification: Integrate the signals corresponding to the protons of alanine. In a ¹H spectrum, the protons attached to a ¹³C atom will appear as satellite peaks flanking the main peak from the ¹²C isotopologue.

-

Enrichment Calculation: The percent ¹³C enrichment can be calculated by comparing the integral of the ¹³C satellite peaks to the integral of the central ¹²C peak.

Determination of ¹³C Enrichment by GC-MS

GC-MS is a highly sensitive technique that is widely used for metabolic flux analysis. It requires chemical derivatization to make the amino acids volatile.

2.2.1. Sample Preparation and Derivatization

-

Protein Hydrolysis (for protein-bound alanine):

-

Harvest and wash cells as described for NMR.

-

Lyse the cells and precipitate the protein (e.g., with cold ethanol).

-

Hydrolyze the protein pellet using 6 M HCl at 110-150°C for 20-70 minutes under a nitrogen atmosphere.[3]

-

Dry the hydrolysate under a stream of nitrogen.

-

-

Extraction of Free Amino Acids:

-

Follow the metabolite extraction procedure as for NMR (steps 1-4).

-

Dry the aqueous phase containing the free amino acids.

-

-

Derivatization:

-

Esterification: Add 100 µL of 2 M HCl in methanol to the dried extract and heat at 80°C for 60 minutes to form methyl esters.[4] Dry the sample again.

-

Acylation: Add a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5 v/v/v) and heat at 60°C for 10 minutes. Alternatively, use reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or propyl chloroformate for derivatization.[5][6]

-

Extraction: Extract the derivatized amino acids into an organic solvent such as toluene or ethyl acetate.

-

2.2.2. GC-MS Data Acquisition

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms).

-

Injection: Inject 1 µL of the derivatized sample in splitless or split mode.

-

GC Oven Program: A temperature gradient is used to separate the amino acid derivatives. A typical program might start at 100°C, hold for a few minutes, and then ramp up to 300°C.[7]

-

MS Detection: The mass spectrometer is operated in either full scan mode to identify the compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific mass fragments.

2.2.3. Data Analysis

-

Peak Identification: Identify the peak corresponding to the derivatized alanine based on its retention time and mass spectrum.

-

Mass Isotopomer Distribution: The mass spectrum will show a distribution of mass isotopomers (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled fragment.

-

Enrichment Calculation: The fractional abundance of each isotopomer is determined by integrating the corresponding ion currents. After correcting for the natural abundance of ¹³C, the enrichment of ¹³C from the labeled substrate can be calculated.

Signaling Pathways and Metabolic Context

¹³C labeled alanine is a key tracer for elucidating the dynamics of central carbon metabolism. Alanine is intricately linked to glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis, primarily through its reversible transamination to pyruvate, a critical metabolic hub.[8]

The Glucose-Alanine Cycle

The glucose-alanine cycle is an important metabolic pathway for the transport of nitrogen from peripheral tissues, such as muscle, to the liver in a non-toxic form.[9] In this cycle, glucose is taken up by the muscle and undergoes glycolysis to produce pyruvate. Pyruvate is then transaminated by alanine aminotransferase (ALT) to form alanine, which is released into the bloodstream. The liver takes up the alanine and, through the reverse reaction catalyzed by ALT, converts it back to pyruvate. This pyruvate can then be used for gluconeogenesis to produce glucose, which is released back into the circulation.

Caption: The Glucose-Alanine Cycle.

Integration of Alanine Metabolism with Glycolysis and the TCA Cycle

Pyruvate, the product of glycolysis, stands at a metabolic crossroads. It can be converted to alanine, enter the TCA cycle via conversion to acetyl-CoA, or be reduced to lactate. The transamination of pyruvate to alanine, catalyzed by alanine aminotransferase (ALT), is a reversible reaction that also involves the interconversion of α-ketoglutarate and glutamate.[10] This reaction directly links the carbon backbone of glucose (via pyruvate) to the amino acid pool. When ¹³C-labeled glucose is used as a tracer, the label can be incorporated into alanine. Conversely, when ¹³C-labeled alanine is used, the label can be traced into pyruvate and subsequently into the TCA cycle intermediates or back into glucose via gluconeogenesis.

Caption: Alanine's link to central carbon metabolism.

Experimental Workflow for ¹³C Enrichment Analysis

The overall workflow for determining the isotopic enrichment of alanine in a cell culture experiment involves several key stages, from experimental design to data analysis.

Caption: Workflow for ¹³C enrichment analysis.

Conclusion

The use of ¹³C labeled alanine is a cornerstone of modern metabolic research. A thorough understanding of its isotopic purity and the methods for determining its enrichment in biological systems is paramount for obtaining reliable and reproducible data. This guide provides the foundational knowledge for researchers to confidently employ ¹³C labeled alanine in their studies, from selecting the appropriate labeled compound to implementing robust analytical protocols and interpreting the data within the correct metabolic context. The careful application of these principles will continue to drive new discoveries in our understanding of cellular metabolism in health and disease.

References

- 1. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alexandraatleephillips.com [alexandraatleephillips.com]

- 3. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tuscany-diet.net [tuscany-diet.net]

- 9. Cahill cycle - Wikipedia [en.wikipedia.org]

- 10. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Boc-L-Ala-OH-3-¹³C in Modern Peptide Synthesis: A Technical Guide

For Immediate Release

Tewksbury, MA – November 21, 2025 – In the landscape of advanced drug discovery and proteomics, the precise tools that offer deeper insights into peptide and protein structure, function, and metabolism are invaluable. Boc-L-Ala-OH-3-¹³C, a stable isotope-labeled amino acid, has emerged as a critical component in the synthesis of peptides for a range of sophisticated analytical applications. This technical guide provides an in-depth overview of its applications, experimental protocols, and the quantitative data that underpins its utility for researchers, scientists, and drug development professionals.

Stable isotope labeling, where atoms are replaced by their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C), has revolutionized the study of biomolecules.[1] These labeled compounds are chemically identical to their natural counterparts but are distinguishable by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This property makes them exceptional tools for detailed structural and quantitative analysis.[1]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the foundational strategies in solid-phase peptide synthesis (SPPS), known as Boc/Bzl chemistry.[2][3] This method is lauded for its robustness, particularly in the synthesis of long and complex peptides.[4] The incorporation of Boc-L-Ala-OH-3-¹³C allows for the site-specific introduction of a ¹³C label at the beta-carbon of an alanine residue, providing a powerful probe for analytical characterization.

Core Applications in Peptide Research

The primary applications of peptides synthesized with Boc-L-Ala-OH-3-¹³C are centered around two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of the ¹³C nucleus at a specific position in a peptide allows for a variety of NMR experiments that can elucidate the three-dimensional structure and dynamics of the peptide in solution.[1][5] ¹³C NMR studies on labeled peptides can provide detailed information on local conformation, segmental motion, and intermolecular interactions.[6][7] The chemical shift of the ¹³C-labeled carbon is sensitive to its local electronic environment, making it a powerful probe of peptide structure.[6][7]

Mass Spectrometry (MS): In proteomics and drug metabolism studies, peptides containing stable isotopes serve as ideal internal standards for accurate quantification.[1] When a known amount of the ¹³C-labeled peptide is "spiked" into a complex biological sample, the ratio of the labeled to the unlabeled peptide can be precisely measured by MS, allowing for the absolute quantification of the endogenous peptide.[8][9] This technique is crucial for biomarker validation and pharmacokinetic studies.[1][10] The mass shift introduced by the ¹³C label allows for the clear differentiation of the standard from the native peptide.

Quantitative Data Presentation

The utility of Boc-L-Ala-OH-3-¹³C is best understood through the quantitative data it helps generate. The following tables summarize key data points relevant to its application.

Table 1: Physical and Chemical Properties of Boc-L-Ala-OH-3-¹³C

| Property | Value | Reference |

| Isotopic Purity | 99 atom % ¹³C | |

| Molecular Weight | 190.20 g/mol | |

| Mass Shift | M+1 | |

| Melting Point | 79-83 °C (lit.) | |

| Optical Activity | [α]20/D -23°, c = 2 in acetic acid | [11] (for D-isomer) |

Table 2: Representative ¹³C NMR Chemical Shifts for Alanine Residues in Peptides

Chemical shifts are highly dependent on the peptide sequence, solvent, and pH. The values below are illustrative for oligoalanines in aqueous solution.

| Peptide | Labeled Position | Chemical Shift (ppm) | Conditions | Reference |

| Di-L-alanine | Cβ | ~19.5 | Aqueous Solution | [6][7] |

| Tri-L-alanine | Cβ | ~19.3 | Aqueous Solution | [6][7] |

| Tetra-L-alanine | Cβ | ~19.2 | Aqueous Solution | [6][7] |

Table 3: Mass Spectrometry Data for a Hypothetical Peptide with and without ¹³C-Alanine

This table illustrates the expected mass shift for a peptide containing one Boc-L-Ala-OH-3-¹³C residue.

| Peptide Sequence | Isotopic Label | Monoisotopic Mass (Da) | Mass Shift (Da) |

| H-Gly-Ala-Phe-OH | None (all ¹²C) | 279.116 | N/A |

| H-Gly-[³-¹³C-Ala]-Phe-OH | One ³-¹³C-Alanine | 280.119 | +1.003 |

Experimental Protocols

The following section details a generalized protocol for the incorporation of Boc-L-Ala-OH-3-¹³C into a peptide using manual Boc solid-phase peptide synthesis (SPPS). This protocol is a composite of standard Boc-SPPS procedures.[3][4]

Materials and Reagents:

-

Boc-L-Ala-OH-3-¹³C

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Other required Boc-protected amino acids with appropriate side-chain protection

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agents (e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU))

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether

Protocol for a Single Coupling Cycle:

-

Resin Preparation: Swell the resin in DCM in a reaction vessel for 1-2 hours.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[4]

-

Drain the TFA solution.

-

-

Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual TFA.[4]

-

Neutralization:

-

Add a 5-10% solution of DIEA in DMF to the resin and agitate for 10 minutes to neutralize the N-terminal ammonium salt.[3]

-

Drain the neutralization solution and repeat.

-

Wash the resin with DMF (3x).

-

-

Amino Acid Coupling (Incorporation of Boc-L-Ala-OH-3-¹³C):

-

In a separate vessel, dissolve Boc-L-Ala-OH-3-¹³C (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours. For isotopically labeled amino acids, an increased coupling time may be beneficial to ensure high incorporation efficiency.[8]

-

-

Washing: Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash and dry the peptide-resin.

-

Treat the resin with anhydrous HF or TFMSA in the presence of scavengers to cleave the peptide from the resin and remove side-chain protecting groups. (Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures). [4]

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide with cold diethyl ether.

-

Collect the peptide by filtration or centrifugation.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis: Characterize the final peptide by mass spectrometry to confirm the correct mass and incorporation of the ¹³C label, and by NMR spectroscopy to study its structure and dynamics.

Visualizing the Workflow

The integration of Boc-L-Ala-OH-3-¹³C into peptide synthesis and subsequent analysis follows a logical workflow. The following diagrams illustrate this process.

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

Caption: Overall workflow from synthesis to analysis.

References

- 1. jpt.com [jpt.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 8. shoko-sc.co.jp [shoko-sc.co.jp]

- 9. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. chempep.com [chempep.com]

The Role of 13C-Labeled Amino Acids in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C), have become indispensable tools in the field of metabolic research.[1] These non-radioactive, stable isotopes act as tracers, allowing for the precise tracking of metabolic pathways in living systems.[1] By replacing the naturally abundant ¹²C with ¹³C in specific amino acids, researchers can follow the journey of these molecules as they are taken up by cells and incorporated into various metabolic networks.[2] This guide provides a comprehensive overview of the applications of ¹³C-labeled amino acids, with a focus on metabolic flux analysis and quantitative proteomics, offering detailed experimental protocols, data presentation, and visualization of key metabolic pathways.

The fundamental principle behind using ¹³C-labeled amino acids is their chemical identity to their unlabeled counterparts, ensuring they are metabolized in the same manner.[1] However, the slight mass difference imparted by the ¹³C isotope allows for their detection and quantification using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This enables the elucidation of complex metabolic dynamics, providing insights into cellular physiology in both healthy and diseased states.[4]

Core Applications of ¹³C-Labeled Amino Acids

The versatility of ¹³C-labeled amino acids has led to their widespread use in several key areas of metabolic research:

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[2][4] By introducing a ¹³C-labeled substrate, such as a ¹³C-amino acid, and analyzing the isotopic enrichment in downstream metabolites, researchers can map the flow of carbon through central metabolic pathways like glycolysis and the Krebs cycle.[5][6] This provides a detailed snapshot of cellular metabolism, revealing how cells utilize nutrients and generate energy and biomass.[2]

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for the quantitative analysis of proteins.[7][8] In a typical SILAC experiment, two cell populations are grown in media containing either the natural ("light") or a ¹³C-labeled ("heavy") essential amino acid (commonly lysine and arginine).[8] When the two cell populations are mixed, the relative abundance of proteins can be accurately quantified by comparing the mass spectrometry signal intensities of the light and heavy peptide pairs.[7]

-

Drug Discovery and Development: ¹³C-labeled amino acids are valuable tools in the pharmaceutical industry. They can be used to investigate the mechanism of action of drugs by observing how a compound alters metabolic pathways.[9] Furthermore, they can be used in drug metabolism studies to track the breakdown and excretion of a drug molecule.[9]

Data Presentation: Quantitative Insights from Metabolic Flux Analysis

The output of ¹³C-MFA experiments is a quantitative map of metabolic fluxes. This data is typically presented in tables that allow for easy comparison between different experimental conditions, such as comparing the metabolism of cancer cells to healthy cells.

Table 1: Relative Metabolic Fluxes in Central Carbon Metabolism of Cancer Cells

This table illustrates typical data obtained from a ¹³C-MFA study comparing metabolic fluxes in a cancer cell line under two different conditions. The fluxes are often normalized to the rate of glucose uptake.

| Metabolic Reaction | Flux (Condition A) | Flux (Condition B) |

| Glycolysis (Glucose -> Pyruvate) | 100 | 120 |

| Pentose Phosphate Pathway | 15 | 10 |

| Pyruvate -> Acetyl-CoA (PDH) | 80 | 95 |

| Pyruvate -> Oxaloacetate (PC) | 5 | 15 |

| Krebs Cycle (Isocitrate -> α-KG) | 85 | 110 |

| Glutamine -> α-KG (Anaplerosis) | 40 | 30 |

Data is hypothetical and for illustrative purposes.

Table 2: Isotopic Enrichment of Key Metabolites

This table shows the percentage of ¹³C labeling in key metabolites after administration of a ¹³C-labeled amino acid tracer, such as [U-¹³C₅]-Glutamine.

| Metabolite | % ¹³C Enrichment (Control) | % ¹³C Enrichment (Treated) |

| Glutamate | 95% | 85% |

| α-Ketoglutarate | 90% | 80% |

| Citrate | 75% | 60% |

| Malate | 70% | 55% |

| Aspartate | 65% | 50% |

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results in metabolic research using ¹³C-labeled amino acids. Below are generalized protocols for ¹³C-Metabolic Flux Analysis and SILAC.

Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA) in Mammalian Cells

This protocol outlines the key steps for conducting a ¹³C-MFA experiment in cultured mammalian cells using a ¹³C-labeled amino acid tracer.

1. Experimental Design and Tracer Selection:

-

Define the metabolic pathways of interest.

-

Select an appropriate ¹³C-labeled amino acid tracer. For example, [U-¹³C₅]-Glutamine is commonly used to probe the Krebs cycle.[4][10]

-

Determine the optimal duration of labeling to achieve isotopic steady state.[11]

2. Cell Culture and Isotopic Labeling:

-

Culture mammalian cells in a defined medium.

-

Replace the standard medium with a medium containing the ¹³C-labeled amino acid tracer.

-

Incubate the cells for the predetermined time to allow for the incorporation of the tracer into the metabolic network.

3. Metabolite Extraction:

-

Rapidly quench metabolism by, for example, washing the cells with ice-cold saline and adding cold methanol.

-

Lyse the cells and extract the metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

4. Sample Preparation and Derivatization:

-

Dry the metabolite extracts.

-

Derivatize the metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

5. GC-MS Analysis:

-

The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic labeling patterns.[12][13]

6. Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of ¹³C.[3]

-

Use specialized software (e.g., INCA, Metran) to fit the measured isotopic labeling data to a metabolic model.[14]

-

The software estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.[14]

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol describes the general workflow for a SILAC experiment for quantitative proteomics.

1. Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

One population is grown in "light" medium containing natural lysine and arginine.

-

The other population is grown in "heavy" medium containing ¹³C-labeled lysine (e.g., L-Lysine:HCl (U-¹³C₆, 99%)) and arginine (e.g., L-Arginine:HCl (U-¹³C₆, 99%)).[15]

-

Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five generations.[8]

2. Experimental Treatment:

-

Apply the experimental treatment to one of the cell populations (e.g., drug treatment).

3. Cell Lysis and Protein Extraction:

-

Lyse the cells from both populations and extract the proteins.

4. Protein Quantification and Mixing:

-

Quantify the protein concentration in each lysate.

-

Mix equal amounts of protein from the light and heavy cell populations.

5. Protein Digestion:

-

Digest the mixed protein sample into peptides using an enzyme such as trypsin.

6. LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).[16]

7. Data Analysis:

-

Use specialized proteomics software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the light and heavy forms of each peptide.[17]

-

The ratio of the heavy to light peptide signals reflects the relative abundance of the corresponding protein in the two cell populations.[15]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing metabolic pathways and experimental workflows is essential for understanding the complex processes involved in ¹³C-labeled amino acid research. The following diagrams were generated using Graphviz (DOT language).

Caption: Workflow for a ¹³C-Metabolic Flux Analysis experiment.

Caption: Workflow for a SILAC quantitative proteomics experiment.

Caption: Tracing ¹³C from Glutamine through the Krebs Cycle.

Caption: Tracing ¹³C from Glucose through Glycolysis.

Conclusion

¹³C-labeled amino acids are powerful and versatile tools that have revolutionized our ability to study cellular metabolism. Through techniques like ¹³C-MFA and SILAC, researchers can gain unprecedented quantitative insights into the intricate workings of metabolic and proteomic networks. The detailed protocols and data visualization approaches outlined in this guide provide a framework for scientists and drug development professionals to effectively utilize these advanced methodologies. As our understanding of the central role of metabolism in health and disease continues to grow, the application of ¹³C-labeled amino acids in research will undoubtedly continue to expand, driving new discoveries and therapeutic innovations.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Khan Academy [khanacademy.org]

- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. proteopedia.org [proteopedia.org]

- 16. SILAC 代谢标记系统 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 17. info.gbiosciences.com [info.gbiosciences.com]

Commercial Suppliers and Technical Guide for Boc-L-Ala-OH-3-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of N-tert-Butoxycarbonyl-L-alanine specifically labeled with carbon-13 at the C3 position (Boc-L-Ala-OH-3-13C). It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled amino acid and employing it in various research applications. This guide includes a summary of commercial suppliers, detailed experimental protocols for its use in proteomics and Nuclear Magnetic Resonance (NMR) spectroscopy, and visualizations of relevant biological pathways and experimental workflows.

Commercial Availability

This compound is a specialized chemical reagent used in stable isotope labeling studies. The following table summarizes the known commercial suppliers and their product specifications. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Molecular Weight | Storage Conditions | Applications |

| Cambridge Isotope Laboratories, Inc. (CIL) | L-Alanine-N-t-Boc (3-¹³C, 99%) | CLM-2151-1 | 99% | 98% | 190.2 | Refrigerated (+2°C to +8°C), desiccated, protect from light.[1] | Biomolecular NMR, Proteomics.[1] |

| Sigma-Aldrich (Merck) | Boc-Ala-OH-3-13C | 492892 | 99 atom % 13C | Not specified | 190.20 | Not specified | Peptide synthesis, bio NMR.[2] |

Introduction to 13C-Labeled Amino Acids in Research

Stable isotope-labeled amino acids, such as this compound, are powerful tools in biomedical and pharmaceutical research. By replacing a natural abundance carbon-12 atom with a heavier, non-radioactive carbon-13 isotope, researchers can trace the metabolic fate of the amino acid and the proteins into which it is incorporated.[3][4] This enables precise and quantitative analysis of complex biological processes.

The primary applications for this compound include:

-

Quantitative Proteomics: Specifically in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where it is used to metabolically label proteins for relative and absolute quantification by mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a tool to simplify complex spectra and provide site-specific structural and dynamic information on proteins and other biomolecules.

-

Metabolic Flux Analysis (MFA): To trace the flow of carbon atoms through metabolic pathways, providing insights into cellular metabolism in various physiological and pathological states.[5][6][7][8][9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used method for in vivo metabolic labeling of proteins for quantitative mass spectrometry.[1][3][4][10] This protocol outlines the use of this compound in a typical SILAC experiment.

Objective: To quantitatively compare the proteomes of two cell populations under different experimental conditions.

Materials:

-

This compound ("heavy")

-

Boc-L-Ala-OH (unlabeled, "light")

-

SILAC-grade cell culture medium deficient in L-alanine

-

Dialyzed fetal bovine serum (dFBS)

-

Cell line of interest

-

Standard cell culture reagents and equipment

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantitation assay (e.g., BCA assay)

-

Trypsin, MS-grade

-

Reagents for reduction and alkylation (e.g., DTT and iodoacetamide)

-

Mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system

Methodology:

-

Preparation of SILAC Media:

-

Prepare two types of culture media: "light" medium supplemented with unlabeled Boc-L-Ala-OH and "heavy" medium supplemented with this compound. The final concentration of the amino acid should be optimized for the specific cell line.

-

The Boc protecting group will be removed by cellular enzymes, allowing the labeled L-alanine to be incorporated into newly synthesized proteins.

-

Supplement both media with 10% dFBS and other necessary nutrients.

-

-

Cell Culture and Labeling:

-

Adapt the cell line to the SILAC media over several passages to ensure complete incorporation of the labeled or unlabeled alanine. A minimum of five to six cell doublings is generally required for >95% incorporation.[11]

-

Culture one cell population in the "light" medium and the other in the "heavy" medium under identical conditions.

-

Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells).

-

-

Cell Lysis and Protein Quantitation:

-

Harvest both cell populations and wash with ice-cold PBS.

-

Lyse the cells separately in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Reduce the disulfide bonds in the protein mixture with DTT and alkylate the resulting free thiols with iodoacetamide.

-

Digest the proteins into peptides overnight using MS-grade trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture by LC-MS/MS.

-

The mass difference between the heavy and light peptide pairs (due to the 13C label) allows for their relative quantification.

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of each protein based on the intensity ratios of the heavy and light peptide pairs.

-

Caption: A flowchart illustrating the key steps in a SILAC experiment.

Protein NMR Spectroscopy

Incorporating 13C-labeled amino acids is a powerful technique in NMR spectroscopy for protein structure and dynamics studies.[8] this compound can be used to selectively label the methyl group of alanine residues.

Objective: To obtain site-specific structural and dynamic information of a protein using NMR spectroscopy.

Materials:

-

This compound

-

Expression system for the protein of interest (e.g., E. coli)

-

Minimal medium for bacterial culture

-

Standard protein purification reagents and equipment (e.g., Ni-NTA affinity chromatography)

-

NMR spectrometer and tubes

-

NMR buffer (e.g., phosphate buffer in D2O)

Methodology:

-

Protein Expression and Labeling:

-

Transform an appropriate E. coli expression strain with a plasmid encoding the protein of interest.

-

Grow the bacteria in a minimal medium containing 15N-ammonium chloride (for 1H-15N correlation spectra) and unlabeled glucose as the primary carbon source.

-

At the time of induction, add this compound to the culture medium. The bacteria will take up the labeled alanine and incorporate it into the expressed protein. The Boc group will be cleaved by bacterial enzymes.

-

-

Protein Purification:

-

Harvest the bacterial cells by centrifugation.

-

Lyse the cells and purify the protein of interest using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

-

Confirm the purity and identity of the protein by SDS-PAGE and mass spectrometry.

-

-

NMR Sample Preparation:

-

Exchange the purified protein into a suitable NMR buffer, typically containing D2O to minimize the water signal.

-

Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

-

Transfer the protein solution to an NMR tube.

-

-

NMR Data Acquisition and Analysis:

-

Acquire a series of NMR experiments, such as 1H-13C HSQC, to observe the signals from the labeled methyl groups.

-

The chemical shifts of the 13C-labeled methyl groups provide information about their local chemical environment.

-

More advanced NMR experiments can be used to measure relaxation parameters, which provide insights into the dynamics of the protein at the site of the label.

-

Caption: A workflow for protein expression, labeling, and analysis using NMR spectroscopy.

Signaling Pathways of Interest

The study of cellular metabolism and signaling is a primary application area for isotope-labeled compounds. Below are diagrams of two fundamental pathways that can be investigated using tracers like this compound.

Glycolysis Pathway

This pathway is central to glucose metabolism and energy production. Tracing the incorporation of 13C from labeled precursors through glycolysis provides a quantitative measure of metabolic flux.

Caption: The enzymatic steps of the glycolysis pathway from glucose to pyruvate.[3][7][10][12][13]

mTOR Signaling and Amino Acid Sensing

The mTORC1 pathway is a central regulator of cell growth and proliferation, and its activity is sensitive to amino acid availability.[1][4][14][15][16]

Caption: A simplified diagram of the mTORC1 signaling pathway activated by amino acids.

Conclusion

This compound is a valuable tool for researchers in the fields of proteomics, metabolomics, and structural biology. Its commercial availability from specialized suppliers enables its use in a variety of sophisticated experimental techniques. The protocols and pathways described in this guide provide a starting point for the application of this and other stable isotope-labeled compounds in cutting-edge research. As with any experimental technique, optimization of the provided protocols will be necessary for specific applications and model systems.

References

- 1. Mechanisms of amino acid sensing in mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ckisotopes.com [ckisotopes.com]

- 3. Khan Academy [khanacademy.org]

- 4. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. Glycolysis - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. dacollege.org [dacollege.org]

- 14. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of amino acid sensing by the mTORC1 pathway [dspace.mit.edu]

- 16. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Isotopically labeled amino acids are indispensable tools in modern research, enabling precise tracking and quantification in proteomics, metabolomics, and drug development.[1][][3] Unlike radioactive isotopes, stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are non-radioactive, ensuring safety and longevity in experimental applications.[1][] Maintaining the chemical purity and isotopic integrity of these critical reagents is paramount for generating reliable and reproducible data. This guide provides detailed recommendations and protocols for their proper storage and handling.

Core Principles of Stability and Storage

The stability of isotopically labeled amino acids is influenced by temperature, moisture, light, and oxygen. Improper storage can lead to chemical degradation, compromising experimental results. The chemical properties of labeled amino acids are nearly identical to their unlabeled counterparts, meaning they are susceptible to similar degradation pathways.[]

Key Storage Recommendations:

-

Temperature: The primary factor in preventing degradation is temperature control. For long-term storage, most solid (lyophilized) amino acids should be stored at ≤–20°C .[4][5] Some manufacturers may recommend storage at 4°C for shorter durations. Always consult the manufacturer's certificate of analysis for specific recommendations.

-

Moisture (Hygroscopicity): Many amino acids are hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to clumping and accelerate degradation.[6] Store compounds in tightly sealed containers, and for particularly sensitive materials, use a desiccator or a dry box with an inert atmosphere.[7]

-

Light (Photosensitivity): Exposure to light, especially UV radiation, can induce photodegradation in sensitive amino acids like Tryptophan, Tyrosine, and Methionine. Store these compounds in amber vials or light-proof containers in a dark location.[7]

-

Atmosphere (Oxidation): Amino acids containing sulfur, such as Methionine and Cysteine, are susceptible to oxidation.[6] To minimize this, store them under an inert atmosphere (e.g., argon or nitrogen) and ensure containers are sealed tightly after each use.

A summary of general storage conditions is provided in the table below.

| Parameter | Recommendation | Rationale | Sensitive Amino Acids |

| Temperature | ≤ –20°C (Long-term) | Slows chemical degradation and molecular motion. | All amino acids benefit from low-temperature storage. |

| Moisture | Keep in desiccated, airtight containers. | Prevents hydrolysis and microbial growth; limits clumping.[6] | L-Lysine, Aspartic Acid, Glutamic Acid (highly hygroscopic).[6] |

| Light | Store in amber vials or in the dark. | Prevents photodegradation.[7] | Tryptophan, Tyrosine, Methionine, Cysteine, Histidine. |

| Atmosphere | Store under inert gas (Ar, N₂). | Prevents oxidation. | Methionine, Cysteine.[6] |

Table 1: General Storage Recommendations for Solid Isotopically Labeled Amino Acids.

Handling and Solution Preparation Workflow

Proper handling is critical to prevent contamination and degradation during experimental use. Lyophilized (freeze-dried) powders are the most stable form for long-term storage.[7]

Below is a recommended workflow for handling these compounds.

Figure 1. Recommended workflow for handling isotopically labeled amino acids.

Key Handling Practices:

-

Equilibration: Before opening, always allow the container to warm to room temperature in a desiccator. This prevents condensation from forming on the cold powder, which would introduce moisture.

-

Aliquoting: To avoid repeated freeze-thaw cycles and minimize exposure of the bulk material to the atmosphere, it is best practice to prepare single-use aliquots from a concentrated stock solution.[8]

-

Solvents: Use high-purity, sterile solvents for reconstitution, such as Water for Injection (WFI) or MS-grade solvents, to prevent chemical or microbial contamination.[9]

-

Freeze-Thaw Cycles: A study on metabolite standards showed that while many amino acids are stable for up to 10 freeze-thaw cycles, some compounds like adenosine and glutathione show variability.[8] Limiting these cycles by creating aliquots is a prudent strategy.

Stability in Solution

Amino acids are generally less stable in solution than in their solid, lyophilized form. The stability of amino acid solutions depends on the pH, solvent, and storage temperature.

-

pH: Solutions at neutral pH are more susceptible to microbial growth. Acidic solutions (e.g., in 0.1 M HCl) can improve the stability of many amino acids by inhibiting microbial contamination and preventing certain chemical reactions.

-

Storage of Solutions: Stock solutions should be stored frozen, preferably at –80°C, in small, single-use aliquots. A study on mixes of heavy-labeled standards found that most were stable for at least two weeks when stored frozen, with some degradation observed after three weeks for certain metabolites.[8]

| Compound Type | Storage Temperature (Solution) | Typical Duration | Notes |

| Standard Amino Acid Mixes | +4°C | Up to 42 days (per manufacturer) | Check specific product datasheets. Some degradation may occur.[8] |

| Individual Stock Solutions | –20°C | Weeks to Months | Stability is compound-specific. Use of acidic buffers can help. |

| Working Dilutions | +4°C | 24-48 hours | Prepare fresh daily for best results. |

Table 2: General Stability of Isotopically Labeled Amino Acid Solutions.

Common Degradation Pathways

Understanding potential degradation pathways is crucial for troubleshooting and for selecting appropriate analytical methods to confirm purity.

References

- 1. chempep.com [chempep.com]

- 3. pharmiweb.com [pharmiweb.com]

- 4. alexandraatleephillips.com [alexandraatleephillips.com]

- 5. researchgate.net [researchgate.net]

- 6. pangoo.biz [pangoo.biz]

- 7. benchchem.com [benchchem.com]

- 8. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lyophilization of Parenteral (7/93) | FDA [fda.gov]

Boc-L-Ala-OH-3-13C safety data sheet information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Ala-OH-3-13C is a stable isotope-labeled amino acid derivative that serves as a crucial building block in peptide synthesis and related research areas. The incorporation of a 13C isotope at the C3 position (the methyl group) of the alanine side chain provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based analyses, enabling detailed studies of peptide and protein structure, dynamics, and metabolism. This guide provides an in-depth overview of its safety, physical and chemical properties, and key experimental applications.

Safety and Handling

Hazard Identification

This compound is not classified as a hazardous substance.[1][2] However, as a fine powder, it may cause mild mechanical irritation to the eyes and respiratory tract upon direct contact or inhalation.[1]

Summary of GHS Hazard Statements:

| Hazard Class | Hazard Statement |

| Acute toxicity | Not classified |

| Skin corrosion/irritation | Not classified |

| Serious eye damage/irritation | May cause transient discomfort |

| Respiratory or skin sensitization | Not classified |

| Germ cell mutagenicity | Not classified |

| Carcinogenicity | Not classified |

| Reproductive toxicity | Not classified |

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]

-

Skin Contact: Wash off with soap and plenty of water.[3]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[1]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2]

Handling and Storage

-

Handling: Avoid creating dust. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a dust mask.[1][4]

-

Storage: Store in a cool, dry place in a tightly sealed container.[5] Recommended storage temperature is typically 2-8°C.

Physical and Chemical Properties

The physical and chemical properties of this compound are primarily derived from its parent compound, Boc-L-Ala-OH.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₄ (with ¹³C at the C3 position) | [4] |

| Molecular Weight | Approximately 190.20 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 79-83 °C | [4][6] |

| Solubility | Soluble in acetic acid. Does not mix well with water. | [1] |

| Optical Activity | [α]20/D -23° (c = 2 in acetic acid) | [6] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [4][6] |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce a ¹³C-labeled alanine residue at a specific position within a peptide sequence.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual SPPS.

Materials:

-

Merrifield resin or other suitable solid support

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Shaking vessel

-

Filtration apparatus

Protocol:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Shake for 1-2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

-

-

Neutralization:

-

Wash the resin with a 5% DIEA in DCM solution (2 times, 2 minutes each).

-

Wash the resin thoroughly with DCM (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (2-4 equivalents relative to resin substitution) and the coupling reagent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.

-

Add DIEA (4-8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature.

-

To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection and Cleavage: Once the synthesis is complete, the N-terminal Boc group is removed (as in step 2), and the peptide is cleaved from the resin using a strong acid such as HF or TFMSA. This step should be performed with appropriate safety precautions in a specialized apparatus.

Application in NMR Spectroscopy

The ¹³C label in this compound serves as a specific probe for NMR studies. Once incorporated into a peptide, the unique chemical shift of the ¹³C-labeled methyl group can be monitored to provide information on:

-

Peptide Folding and Conformation: Changes in the local chemical environment around the labeled alanine residue upon peptide folding will result in changes in the ¹³C chemical shift.

-

Protein-Peptide Interactions: The ¹³C signal can be used to monitor the binding of the peptide to a protein or other molecule.

-

Enzyme Kinetics: If the peptide is a substrate for an enzyme, the ¹³C label can be used to follow the enzymatic reaction.

A typical experiment would involve acquiring a 1D or 2D ¹³C NMR spectrum of the labeled peptide under different conditions (e.g., in the presence and absence of a binding partner).

Visualizations

Caption: Workflow for one cycle of Boc-SPPS.

Caption: Applications of this compound.

References

An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Boc Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and critical considerations for solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy. Boc-SPPS remains a robust and valuable technique for the chemical synthesis of peptides, particularly for complex and aggregation-prone sequences. This document details the core chemical reactions, provides in-depth experimental protocols, and presents quantitative data to assist researchers in the successful synthesis of high-purity peptides.

Core Principles of Boc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, a revolutionary technique developed by R. Bruce Merrifield, facilitates the stepwise assembly of amino acids on an insoluble resin support.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational approach in SPPS. It relies on a graded acid lability for the removal of protecting groups. The temporary Nα-amino protecting group, the Boc group, is labile to moderate acids like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, typically benzyl-based, require a strong acid such as anhydrous hydrogen fluoride (HF) for their removal.[2] This differential acid sensitivity is the cornerstone of the Boc-SPPS methodology.

The general workflow for each cycle of amino acid addition in Boc-SPPS involves three key steps:

-

Nα-Boc Deprotection: The removal of the acid-labile Boc group from the N-terminus of the growing peptide chain.

-

Neutralization: The conversion of the resulting N-terminal ammonium salt to a free amine, making it nucleophilic for the subsequent coupling reaction.

-

Coupling: The formation of a new peptide bond between the free N-terminus of the resin-bound peptide and the activated carboxyl group of the incoming Nα-Boc protected amino acid.

Following each of these steps, the resin is thoroughly washed to remove excess reagents and byproducts, a process simplified by the solid-phase nature of the synthesis.[1]

The Boc-SPPS Cycle: A Detailed Workflow

The cyclical nature of Boc-SPPS allows for the systematic elongation of the peptide chain. The following diagram illustrates the logical flow of a single amino acid addition cycle.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in a manual Boc-SPPS cycle, typically performed on a 0.1 to 0.5 mmol scale.

Resin Preparation and Swelling

The synthesis begins with the selection of an appropriate solid support. For the synthesis of peptides with a C-terminal carboxylic acid, Merrifield or PAM resins are commonly used.[3] For C-terminal amides, MBHA or BHA resins are the supports of choice.[3]

Protocol:

-

Place the desired amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) into a fritted reaction vessel.[4]

-

Add dichloromethane (DCM) to the resin (approximately 10 mL/g of resin).

-

Gently agitate the resin slurry for 30 minutes to allow for adequate swelling.[4]

-

Drain the solvent.

Nα-Boc Deprotection

The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in DCM.

Protocol:

-

To the swollen resin, add a solution of 25-50% TFA in DCM.[5]

-

Agitate for 1-2 minutes and drain (this is a pre-wash).[6]

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[5][6]

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and finally DMF (3x) to prepare for the next step.[3]

Table 1: Conditions for Boc Deprotection with TFA

| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |

| 25% | 2 hours | Room Temperature | A common and generally effective condition.[7] |

| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[7] |

| 55% | 30 minutes | Room Temperature | Reported to yield higher purity peptides in some cases compared to 100% TFA.[8] |

| 100% (Neat) | 5-15 minutes | Room Temperature | Very rapid but may increase the risk of side reactions and can lead to incomplete deprotection due to poor resin swelling.[7][8] |

Neutralization

After deprotection, the N-terminal amino group exists as a trifluoroacetate salt, which must be neutralized to the free amine to enable nucleophilic attack during the coupling step.[9] This is typically achieved using a hindered tertiary amine base such as diisopropylethylamine (DIEA).

-

Following the post-deprotection washes, add a 10% solution of DIEA in DMF to the resin.[6]

-

Agitate for 2 minutes and drain.[6]

-

Repeat the addition of 10% DIEA in DMF and agitate for another 2 minutes, then drain.[6]

-

Wash the resin thoroughly with DMF (3-5x) to remove excess base and the resulting salt.

This more efficient protocol combines the neutralization and coupling steps, which can be particularly advantageous for minimizing aggregation in "difficult" sequences.[10][11]

-

After the post-deprotection washes, proceed directly to the coupling step.

-

The neutralization is achieved by the addition of DIEA along with the activated amino acid solution.

Table 2: Comparison of Standard and In Situ Neutralization Protocols

| Feature | Standard Neutralization | In Situ Neutralization |

| Workflow | Separate neutralization and washing steps before coupling. | Neutralization and coupling occur simultaneously. |

| Cycle Time | Longer due to additional steps. | Shorter, with reported manual cycle times as low as 15 minutes.[11] |

| Solvent Consumption | Higher due to extra washing steps. | Lower. |

| Efficiency for "Difficult" Sequences | Prone to aggregation as the free amine is exposed for a longer period. | Significantly improved efficiency by minimizing the lifetime of the aggregation-prone free amine.[10][11] |

| Crude Purity | Generally lower for problematic sequences. | Generally higher.[10] |

Amino Acid Coupling

The formation of the peptide bond is achieved by activating the carboxyl group of the incoming Boc-amino acid. A variety of coupling reagents are available for this purpose.

Protocol (using HBTU as an example):

-

In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents relative to the resin loading) and a coupling reagent such as HBTU (3-4 equivalents) in DMF.[12]

-

Add DIEA (6-8 equivalents) to the amino acid solution to facilitate activation.[12]

-

Immediately add the activated amino acid solution to the resin in the reaction vessel.

-

Agitate the reaction mixture for 15-60 minutes at room temperature.[12]

-

After the coupling reaction is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Table 3: Common Coupling Reagents in Boc-SPPS

| Coupling Reagent | Abbreviation | Typical Coupling Time | Notes |

| Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | DCC/HOBt | 1-2 hours | A classic and cost-effective choice. The byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove completely.[13] |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | 15-60 minutes | A highly efficient aminium-based reagent that facilitates rapid coupling with minimal racemization.[14] |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | 15-60 minutes | Similar to HBTU but often exhibits faster reaction rates and is preferred for sterically hindered couplings.[14] |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | 15-60 minutes | A phosphonium-based reagent that is also highly effective.[14] |

Monitoring the Coupling Reaction

To ensure the complete formation of the peptide bond at each step, the coupling reaction should be monitored. The Kaiser test is a common qualitative method for detecting the presence of free primary amines.[1]

Kaiser Test Protocol:

-

Withdraw a small sample of resin beads (5-10 mg) from the reaction vessel.

-

Wash the beads thoroughly with DMF and then with ethanol.

-

Add 2-3 drops each of ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine solutions to the beads in a small test tube.

-

Heat the test tube at 100-110°C for 5 minutes.[1]

-

Observe the color of the beads and the solution.

-